molecular formula C10H15Cl2N5 B2961198 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride CAS No. 2155852-44-9

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride

Cat. No.: B2961198
CAS No.: 2155852-44-9
M. Wt: 276.17
InChI Key: LOWCPGFFVYCMEK-UHFFFAOYSA-N
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Description

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H13N5·2HCl and a molecular weight of 276.17 g/mol. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core with a methyl group at the 2-position and an azetidin-3-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core[_{{{CITATION{{{2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a ...](https://link.springer.com/article/10.1007/s10593-020-02849-4). One common approach is the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure[{{{CITATION{{{2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a .... The resulting pyrazolo[1,5-a]pyrazine derivatives are then further modified to introduce the azetidin-3-amine group[{{{CITATION{{{_2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{_2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a .... The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazine derivatives

  • Other azetidin-3-amine derivatives

This comprehensive overview provides a detailed understanding of 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c1-7-4-9-10(14-5-8(11)6-14)12-2-3-15(9)13-7;;/h2-4,8H,5-6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWCPGFFVYCMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC(C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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